2-(2-Chlorophenyl)-3-methyl-5-nitropyridine
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Overview
Description
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-(2-Chlorophenyl)-3-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-Aminophenyl)-3-methyl-5-nitropyridine.
Reduction: Formation of 2-(2-Chlorophenyl)-3-methyl-5-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-methylpyridine
- 2-(2-Chlorophenyl)-5-nitropyridine
- 3-Methyl-5-nitropyridine
Uniqueness
2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
906463-06-7 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-9(15(16)17)7-14-12(8)10-4-2-3-5-11(10)13/h2-7H,1H3 |
InChI Key |
DKLHQQFRZRTZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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